molecular formula C14H13N5OS B2908337 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2319786-21-3

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2908337
CAS No.: 2319786-21-3
M. Wt: 299.35
InChI Key: CYUPKEKWZMLLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone features a benzothiazole scaffold linked via a methanone group to an azetidine ring substituted with a 1,2,4-triazole moiety. This structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The 1,2,4-triazole group may contribute to hydrogen bonding and dipole interactions, critical for biological activity .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(13-17-11-3-1-2-4-12(11)21-13)18-5-10(6-18)7-19-9-15-8-16-19/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUPKEKWZMLLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone , with the molecular formula C14H13N5OSC_{14}H_{13}N_5OS, is a hybrid organic molecule featuring distinct structural elements that contribute to its biological activity. This article explores its pharmacological profiles, including antimicrobial, antifungal, and anticancer properties.

Structural Characteristics

This compound integrates several pharmacologically relevant moieties:

  • Azetidine Ring : Known for enhancing drug-like properties.
  • Triazole Moiety : Associated with diverse biological activities, including antifungal and anticancer effects.
  • Benzo[d]thiazole Group : Exhibits potential in anticancer and antimicrobial applications.

These structural features suggest a synergistic effect that may enhance the compound's biological efficacy compared to simpler analogs.

Antimicrobial Activity

Research indicates that compounds containing triazole and benzo[d]thiazole moieties often exhibit significant antimicrobial properties. The presence of the azetidine ring further enhances this activity. For example, derivatives with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Compound TypeActivityReference
Triazole DerivativesAntifungal
Benzo[d]thiazole DerivativesAntimicrobial
Azetidine CompoundsAnticancer

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that triazole derivatives can inhibit cancer cell proliferation. For instance, research on related compounds has demonstrated IC50 values in the nanomolar range against various human cancer cell lines. The hybrid nature of this compound may allow for selective targeting of cancer cells while minimizing effects on normal cells.

Case Studies

  • In Vitro Studies : A study assessed the antiproliferative effects of triazole-containing compounds on human cancer cell lines. The results showed significant inhibition of cell growth with IC50 values ranging from 1.2 to 2.4 nM for structurally similar compounds, indicating strong anticancer activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this one may act as histone deacetylase inhibitors, which play a crucial role in cancer progression .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The structure-activity relationship studies suggest that modifications to either the azetidine or benzo[d]thiazole components can significantly influence biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural Features and Physicochemical Data
Compound Name / ID Core Structure Heterocyclic Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
Target Compound Benzo[d]thiazole + azetidine 1H-1,2,4-triazol-1-ylmethyl Not reported Not reported Not reported N/A
Compound 5i () Benzo[d]thiazole + piperazine 4,5-Diphenyl-4H-1,2,4-triazol-3-ylthio 593.17 Not reported Not reported
Compound 5j () Benzo[d]thiazole + piperazine Benzo[d]thiazol-2-ylthio 507.10 Not reported Not reported
Compound 4e () Benzo[d]thiazole + dihydroisoquinoline 3,4-Dihydroisoquinoline Not reported 76.6 134.2–134.7
Compound 4g () Benzo[d]thiazole + 4-methylpiperazine 4-Methylpiperazine Not reported 28.1 99.2–99.7
Compound 15 () Piperazine + 1H-1,2,4-triazole Benzylsulfonyl, cyclopentyl 494.22 (HRMS) 27 Not reported
JJKK-048 () Piperidine + 1H-1,2,4-triazole Bis(benzo[d][1,3]dioxol-5-yl)methyl Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : Compounds with bulkier substituents (e.g., 5i’s diphenyltriazolethio group) exhibit higher molecular weights (~593 vs. ~507 for 5j), which may influence solubility and membrane permeability .
  • Synthetic Yields : Yields vary significantly (e.g., 76.6% for 4e vs. 27% for compound 15), suggesting that steric or electronic factors in substituents impact reaction efficiency .

Key Observations :

  • Antitumor Activity : Thiadiazole and thiazole derivatives (e.g., 9b, 12a) show potent activity against cancer cell lines, highlighting the importance of heterocyclic diversity .
  • Antifungal Activity : Triazole-containing compounds (e.g., Fosravuconazole) target fungal CYP51, suggesting the target compound may share similar mechanisms due to its 1,2,4-triazole group .
  • Enzyme Inhibition : JJKK-048’s piperidine-triazole structure demonstrates the role of lipophilic groups in enhancing blood-brain barrier penetration for CNS targets .

Q & A

Basic: What are the foundational steps for synthesizing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Preparation of the azetidine-triazole intermediate via nucleophilic substitution or click chemistry. For example, coupling 1H-1,2,4-triazole with a methylazetidine precursor under basic conditions (e.g., NaH in DMF) .
  • Step 2: Formation of the benzo[d]thiazole-methanone moiety through Friedel-Crafts acylation or coupling reactions.
  • Step 3: Final assembly via a coupling agent (e.g., EDC/HOBt) to link the azetidine-triazole and benzo[d]thiazole components .
    Purification at each stage is critical, often using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Advanced: How can researchers optimize the yield of the triazole-azetidine intermediate during synthesis?

Methodological Answer:
Key optimization strategies include:

  • Catalyst Selection: Transition-metal catalysts (e.g., CuBr) enhance triazole formation via azide-alkyne cycloaddition .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics .
  • Temperature Control: Maintaining 60–80°C during coupling steps minimizes side reactions .
  • Real-Time Monitoring: TLC or HPLC tracks intermediate purity, enabling timely adjustments .
    For example, a 64% yield was achieved using Cs₂CO₃ and CuBr in DMSO at 120°C for triazole ring formation .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks. For instance, azetidine ring protons appear at δ 3.5–4.5 ppm, while benzo[d]thiazole protons resonate near δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅N₅OS: calc. 349.10, found 349.09) .
  • X-Ray Crystallography: Resolves 3D conformation, critical for assessing stereochemistry and intermolecular interactions .

Advanced: How should researchers resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

  • Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts, which can be compared to experimental results to identify structural anomalies .
  • Solvent/Isotope Effects: Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria in triazole moieties .
  • Dynamic Effects: Variable-temperature NMR detects conformational flexibility in the azetidine ring .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
  • Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced: How can contradictory results in biological activity be addressed mechanistically?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with systematic modifications (e.g., substituents on the benzo[d]thiazole ring) to isolate critical pharmacophores .
  • Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes/receptors, explaining potency variations .
  • Pathway Analysis: RNA-seq or proteomics identifies off-target effects or compensatory pathways .

Advanced: What computational approaches predict the compound’s binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .
  • Free Energy Perturbation (FEP): Quantifies binding energy differences between analogs .
  • Pharmacophore Modeling: Aligns functional groups (e.g., triazole N-atoms) with target active sites .
    For example, docking studies showed thiazole-oxygen interactions with kinase ATP-binding pockets .

Advanced: How should stability studies under varying pH conditions be designed?

Methodological Answer:

  • pH-Rate Profiling: Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C .
  • Degradation Product Identification: LC-MS/MS characterizes hydrolytic or oxidative byproducts (e.g., ring-opening of azetidine at acidic pH) .
  • Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks: Replace column chromatography with recrystallization or continuous flow systems .
  • Hazard Mitigation: Substitute toxic solvents (e.g., DMF → 2-MeTHF) and optimize catalyst recycling .
  • Process Analytical Technology (PAT): In-line FTIR or Raman monitors reaction progress in real-time .

Advanced: How can researchers validate the compound’s selectivity across related biological targets?

Methodological Answer:

  • Panel Screening: Test against isoforms or homologs (e.g., kinase family members) to identify off-target inhibition .
  • Covalent Binding Studies: Use MALDI-TOF MS to detect irreversible adducts with cysteine residues .
  • Cryo-EM/Co-Crystallography: Resolve ligand-target complexes to guide selectivity engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.